

3-Methylpiperazin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpiperazin-2-one

Cat. No.: B1588561

[Get Quote](#)

Abstract

This technical guide provides a comprehensive scientific overview of **3-Methylpiperazin-2-one**, a pivotal chiral building block in modern medicinal chemistry. As a valued heterocyclic scaffold, its stereochemically defined structure is integral to the synthesis of numerous pharmacologically active molecules. This document details the compound's fundamental chemical and structural properties, provides a robust, field-proven protocol for its asymmetric synthesis, outlines its spectroscopic profile, and explores its reactivity and applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists who leverage chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.

Molecular Structure and Physicochemical Properties

3-Methylpiperazin-2-one ($C_5H_{10}N_2O$, Molecular Weight: 114.15 g/mol) is a six-membered lactam containing two nitrogen atoms. The key feature of this molecule is the chiral center at the C3 position, which gives rise to two distinct enantiomers: (R)-**3-Methylpiperazin-2-one** (CAS: 922178-61-8) and (S)-**3-Methylpiperazin-2-one** (CAS: 78551-38-9). This stereocenter is fundamental to its utility, as the biological activity of pharmaceuticals derived from it is often enantiomer-dependent^[1].

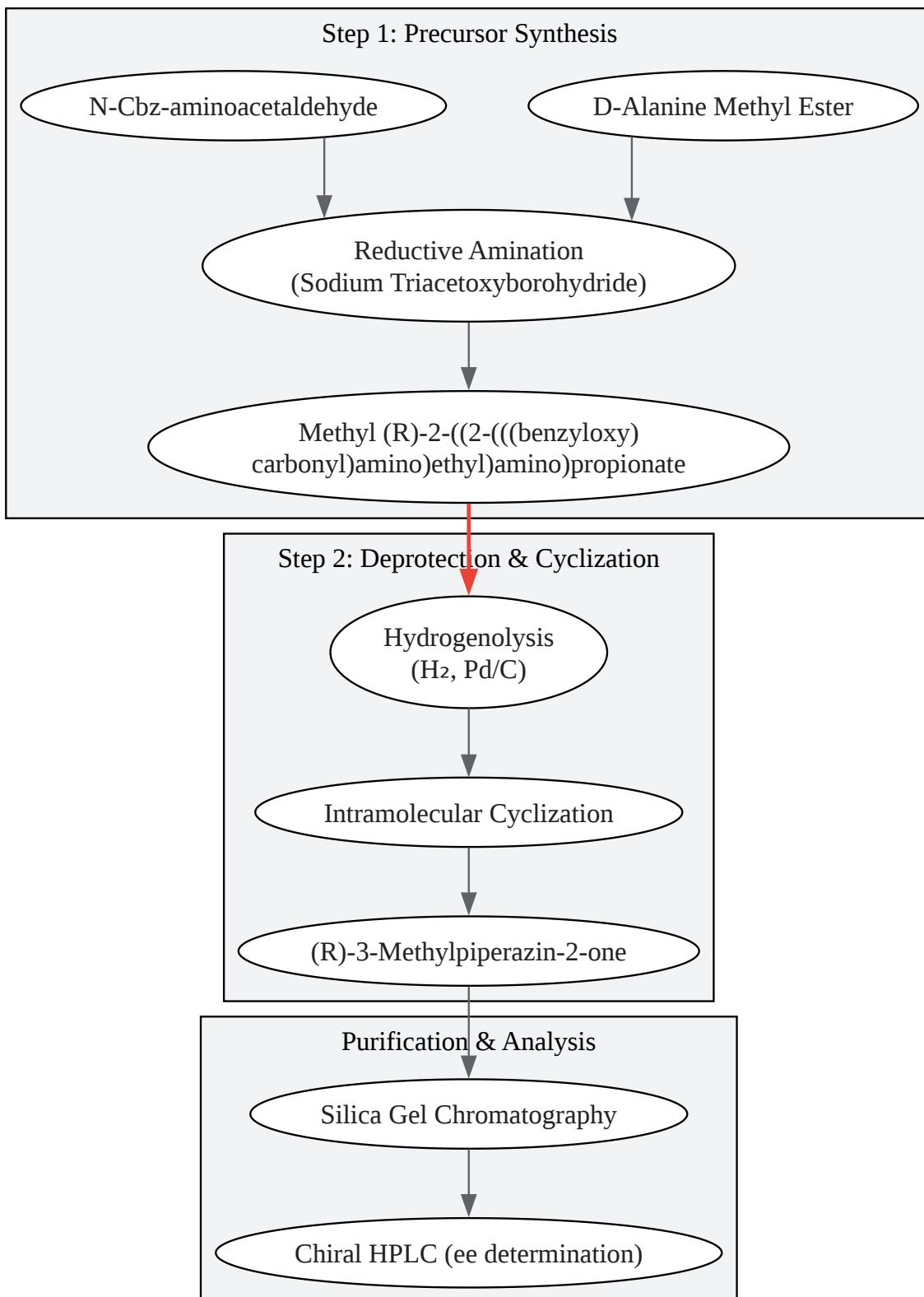
Structural Conformation and Properties

While a definitive crystal structure for the parent **3-Methylpiperazin-2-one** is not publicly available, analysis of related piperazinone derivatives suggests the six-membered ring adopts a distorted chair or twist-boat conformation to minimize steric strain. The presence of the sp^2 -hybridized carbonyl carbon flattens a portion of the ring.

The molecule possesses both hydrogen bond donors (the amide N-H and the secondary amine N-H) and hydrogen bond acceptors (the carbonyl oxygen and the sp^3 nitrogen), rendering it "freely soluble" in polar protic solvents like water and alcohols^[1]. This solubility is a critical asset in both synthetic manipulations and the pharmacokinetic profiles of derivative drug candidates.

The basicity of the molecule is a key chemical parameter. While an experimental pKa for **3-Methylpiperazin-2-one** is not documented in peer-reviewed literature, we can infer its properties from related structures. Unsubstituted piperazine has two pKa values of approximately 9.73 and 5.35^[2]. The presence of the electron-withdrawing amide group adjacent to N1 in **3-methylpiperazin-2-one** is expected to significantly reduce the basicity of both nitrogen atoms. The secondary amine at N4 will be the more basic site, likely exhibiting a pKa several units lower than that of piperazine's first pKa.

A summary of its key physicochemical properties is presented below.


Property	Value	Source(s)
Molecular Formula	$C_5H_{10}N_2O$	[3]
Molecular Weight	114.15 g/mol	[1][3]
Appearance	White to off-white solid/crystalline powder	[4]
Boiling Point (Predicted)	289.6 ± 33.0 °C at 760 mmHg	[3][5]
Density (Predicted)	0.992 ± 0.06 g/cm ³	[3][5]
pKa (Predicted)	15.51 ± 0.40	[3]
LogP (XLogP3)	-0.3 to -0.7	[3]
Topological Polar Surface Area (TPSA)	41.13 Å ²	[6]

Asymmetric Synthesis and Stereochemical Control

The therapeutic relevance of **3-Methylpiperazin-2-one** derivatives necessitates strict control over its stereochemistry. The synthesis of enantiomerically pure forms is paramount, as the opposite enantiomer may be inactive or, in some cases, contribute to undesirable off-target effects. A robust and scalable synthesis is detailed in patent literature, proceeding via the intramolecular cyclization of a chiral precursor[7].

Synthetic Workflow

The process begins with a chiral amino acid ester, which dictates the final stereochemistry. For example, D-alanine methyl ester is used to produce the (R)-enantiomer, while L-alanine methyl ester yields the (S)-enantiomer[1]. The key steps involve reductive amination followed by a deprotection-cyclization cascade.

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis workflow for **(R)-3-Methylpiperazin-2-one**.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is adapted from patent CN108129404B and represents a validated method for producing high-purity material[7].

Rationale: The choice of a carbobenzyloxy (Cbz) protecting group for the ethanolamine precursor is strategic; it is stable under the reductive amination conditions but is readily cleaved by catalytic hydrogenation. This allows the deprotection and subsequent intramolecular cyclization to occur in a single, efficient step. Palladium on carbon (Pd/C) is the industry-standard catalyst for this transformation due to its high activity and ease of removal by filtration.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

- Prepare the free base of D-alanine methyl ester from its hydrochloride salt by neutralization with a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM).
- In a separate vessel, dissolve N-Cbz-aminoacetaldehyde in methanol.
- To the N-Cbz-aminoacetaldehyde solution, add the prepared D-alanine methyl ester solution. Stir for 15 minutes at room temperature.
- Cool the mixture to 0 °C in an ice bath. This temperature control is critical to prevent the premature reduction of the aldehyde.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired diamine precursor.

Step 2: Synthesis of (R)-3-Methylpiperazin-2-one

- In a high-pressure hydrogenation vessel, dissolve 10 g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.
- Carefully add 3 g of 10% Palladium on Carbon (Pd/C) catalyst (as a 50% wet paste for safety).
- Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen gas to 1.8 MPa (approx. 260 psi).
- Stir the mixture vigorously at room temperature overnight. The reaction is typically complete within 12-16 hours.
- Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
- Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material by silica gel column chromatography (eluent system: ethyl acetate/methanol 9/1) to afford (R)-3-Methylpiperazin-2-one as a white solid. This process reportedly yields the product with 98.2% HPLC purity and 98.3% enantiomeric excess (ee) [7].

Spectroscopic and Analytical Profile

Unambiguous characterization of **3-Methylpiperazin-2-one** is essential for quality control and regulatory submission. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule's identity, purity, and stereochemical integrity.

Spectroscopic Data

The following tables summarize the key spectroscopic data for structural elucidation.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.48	s	1H	Amide NH-1
3.58 - 2.99	m	5H	CH_2 -5, CH_2 -6, CH-3
2.12	s	1H	Amine NH-4
1.42 - 1.40	d	3H	CH_3

Source: CN108129404B[7]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

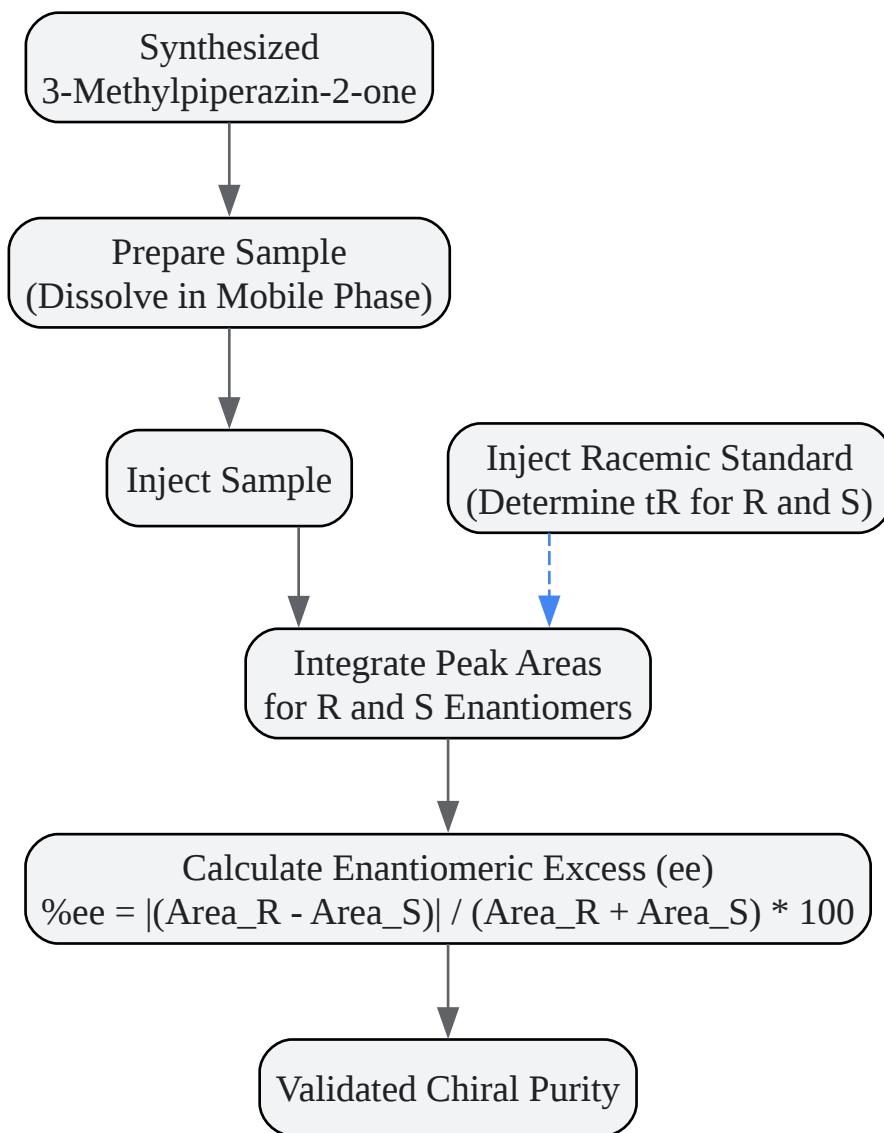
Chemical Shift (δ) ppm	Assignment
~170 - 175	C=O (Amide Carbonyl)
~50 - 60	CH (Chiral Center C3)
~40 - 50	CH_2 (Ring Carbons C5, C6)
~15 - 20	CH_3 (Methyl Carbon)

Note: These are typical chemical shift ranges based on data for similar piperazinone structures, as specific experimental data is not widely published[1].

Table 3: Mass Spectrometry Data

m/z Ratio	Ion Species	Ionization Method
115.16	$[M+H]^+$	Electrospray (ESI+)
137.15	$[M+Na]^+$	Electrospray (ESI+)

Source: CN108129404B[7]


Table 4: Predicted FT-IR Spectroscopic Data

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Amine & Amide
2980 - 2850	C-H Stretch	Alkyl
1680 - 1640	C=O Stretch (Amide I)	Lactam

| 1570 - 1515 | N-H Bend (Amide II) | Lactam |

Analytical Workflow for Stereochemical Validation

Confirming the enantiomeric excess (ee) is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for chiral purity determination by HPLC.

Protocol: Chiral HPLC Method Development

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including basic amines^[5]. A normal-phase method often provides better selectivity. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by masking active silanol sites on the silica support that can interact strongly with the basic N4 amine.

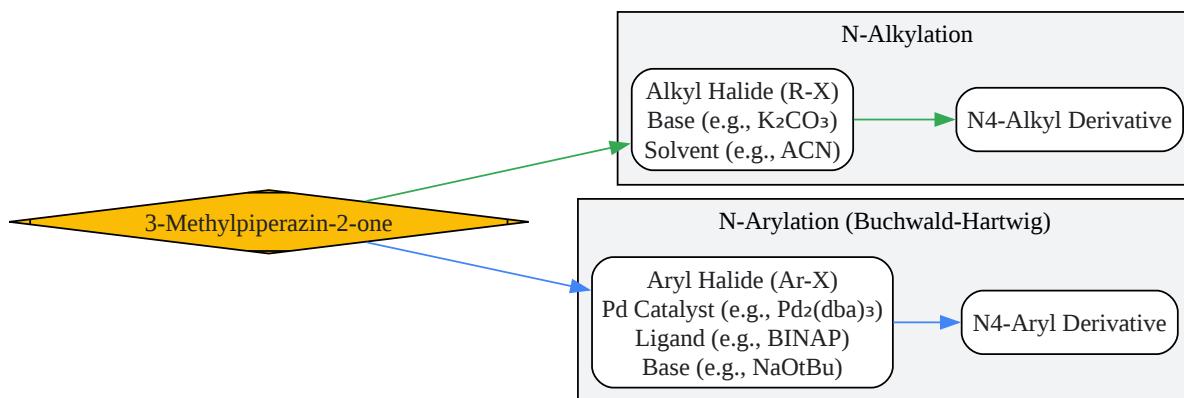
- System Preparation:

- HPLC System: A standard HPLC with a UV detector.
- Column: A polysaccharide-based chiral column, e.g., Chiralpak® IC or Chiralcel® OD-H (250 x 4.6 mm, 5 μ m).
- Mobile Phase: A starting mobile phase of Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA). Degas the mobile phase thoroughly.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 205 nm (as the molecule lacks a strong chromophore)[\[5\]](#).

- Sample Preparation:

- Prepare a racemic (50:50 mixture of R and S) standard of **3-Methylpiperazin-2-one** at ~0.5 mg/mL in the mobile phase.
- Prepare the synthesized batch sample at the same concentration.
- Filter all samples through a 0.45 μ m syringe filter before injection.

- Analysis Procedure:


- Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
- Inject 10 μ L of the racemic standard to identify the retention times (t_R) for both the (R) and (S) enantiomers and to confirm baseline separation (Resolution > 1.5).
- Inject 10 μ L of the synthesized sample.
- Integrate the peak areas for both enantiomers.

- Data Analysis and Optimization:

- Calculate the enantiomeric excess (% ee) using the areas of the major (A_major) and minor (A_minor) peaks: % ee = $[(A_{\text{major}} - A_{\text{minor}}) / (A_{\text{major}} + A_{\text{minor}})] * 100$.
- If resolution is poor, method optimization is required. Systematically adjust the ratio of Hexane to the alcohol modifier (Ethanol or Isopropanol). Decreasing the alcohol content generally increases retention and may improve resolution. The choice of alcohol or the addition of other modifiers can also be explored.

Chemical Reactivity and Derivatization

The synthetic value of **3-Methylpiperazin-2-one** lies in its capacity for further functionalization. The piperazinone core contains two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. The N4 amine is significantly more nucleophilic and basic, making it the primary site for derivatization reactions such as alkylation and arylation.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **3-Methylpiperazin-2-one**.

Protocol: General Procedure for N-Alkylation

Rationale: This is a standard nucleophilic substitution reaction. A non-nucleophilic inorganic base like potassium carbonate (K_2CO_3) is used to deprotonate the N4 amine, generating the

nucleophile *in situ* without competing in the reaction. Acetonitrile (ACN) is a common polar aprotic solvent for such reactions.

- To a solution of **3-Methylpiperazin-2-one** (1.0 eq.) in acetonitrile, add a solid base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq.).
- Add the desired alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq.).
- Heat the reaction mixture to 60-80 °C and stir until completion (monitor by TLC or LC-MS).
- After cooling to room temperature, filter off the inorganic salts.
- Concentrate the filtrate and purify the residue by flash column chromatography or crystallization to obtain the N4-alkylated product.

Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

Rationale: The formation of a C(aryl)-N bond is a challenging transformation that cannot be accomplished by simple nucleophilic substitution. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose^[8]. The choice of catalyst, ligand, and base is critical and depends on the specific substrates^[9]. A common system involves a palladium(0) source (often generated *in situ* from $\text{Pd}_2(\text{dba})_3$), a bulky electron-rich phosphine ligand (like BINAP), and a strong, non-nucleophilic base (like NaOt-Bu)^[10].

- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., aryl bromide) (1.0 eq.), **3-Methylpiperazin-2-one** (1.2 eq.), the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 2-10 mol%).
- Add a strong base, such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.).
- Add anhydrous, degassed solvent (e.g., toluene or dioxane).
- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

- Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the crude product by flash column chromatography to yield the N4-aryl derivative.

Applications in Drug Discovery

The true value of **3-Methylpiperazin-2-one** is realized in its role as a versatile scaffold in drug discovery. Its rigid, chiral structure allows it to present appended pharmacophoric groups in a well-defined three-dimensional orientation, which is crucial for selective binding to biological targets.

- Fezolinetant Intermediate: The (S)-enantiomer, **(S)-3-Methylpiperazin-2-one**, is a known impurity and likely a key building block in the synthesis of Fezolinetant (Veozaah™)[1][11][12]. Fezolinetant is a first-in-class neurokinin-3 (NK3) receptor antagonist for the treatment of vasomotor symptoms associated with menopause[13].
- Neuropathic Pain Ligands: Research into selective ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain, has shown that pharmacological activity can reside exclusively in a specific enantiomer of a piperazinyl derivative, underscoring the importance of chiral building blocks like **3-methylpiperazin-2-one**[1].
- Anticancer Agents: Piperazine derivatives have been extensively explored as anticancer agents. N-methyl piperazine moieties have been incorporated into novel compounds showing cytotoxic activity against human cancer cell lines, with a proposed mechanism involving the inhibition of the epidermal growth factor receptor (EGFR)[3].

Safety and Handling

As a chemical intermediate, **3-Methylpiperazin-2-one** requires careful handling in a laboratory setting by trained personnel.

- **Hazards:** The compound is classified as causing serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[14]. It is a respiratory sensitizer.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE should be worn at all times, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols.
- **Storage:** Store in a tightly closed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. benchchem.com [benchchem.com]
- 4. (S)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]

- 11. Fezolinetant Impurities | SynZeal [synzeal.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methylpiperazin-2-one chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588561#3-methylpiperazin-2-one-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com